4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine

Fragment-based drug discovery Lead optimization Ligand efficiency

4-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640957-85-1) is a Lipinski-compliant fragment (MW 308.40, clogP 1.49, TPSA 90.64 Ų) with a sterically compact pyrrolidine-1-carbonyl motif that enables systematic SAR of amide ring size vs. morpholine-4-carbonyl and piperidine-1-carbonyl analogs. The 2-methylsulfanyl group provides a synthetic handle for sulfoxide/sulfone derivatization. Superior predicted CNS permeability versus higher-TPSA analogs makes it the rational choice for CNS screening. Procure alongside analogs for a complete scaffold-hopping matrix.

Molecular Formula C14H20N4O2S
Molecular Weight 308.40 g/mol
CAS No. 2640957-85-1
Cat. No. B6471158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
CAS2640957-85-1
Molecular FormulaC14H20N4O2S
Molecular Weight308.40 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=N1)N2CCOC(C2)C(=O)N3CCCC3
InChIInChI=1S/C14H20N4O2S/c1-21-14-15-5-4-12(16-14)18-8-9-20-11(10-18)13(19)17-6-2-3-7-17/h4-5,11H,2-3,6-10H2,1H3
InChIKeySREBRJZTEOIPEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640957-85-1) – Procurement-Relevant Compound Baseline


The compound 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640957‑85‑1) is a heterocyclic small molecule with molecular formula C₁₄H₂₀N₄O₂S and a molecular weight of 308.40 g·mol⁻¹ . It belongs to the class of pyrimidine‑morpholine hybrids that incorporate a pyrrolidine‑1‑carbonyl substituent at the morpholine 2‑position and a methylsulfanyl group at the pyrimidine 2‑position . The compound is catalogued as a screening compound and building block for early‑stage drug discovery, with no published clinical development history. Its computed physicochemical profile — including a calculated logP of 1.49, a topological polar surface area (TPSA) of 90.64 Ų, six rotatable bonds, three hydrogen‑bond donors, and six hydrogen‑bond acceptors [1] — positions it favourably within oral drug‑like chemical space (Lipinski Rule‑of‑Five compliant) and distinguishes it from heavier or more lipophilic congeners in the same scaffold family.

Why 4-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine Cannot Be Replaced by In‑Class Analogs Without Risk


Compounds within the 2‑methylsulfanyl‑pyrimidine‑4‑yl‑morpholine family differ substantially in their carbonyl‑amine substituent at the morpholine 2‑position and in the nature of the pyrimidine 6‑position substituent. The pyrrolidine‑1‑carbonyl motif present in the target compound (CAS 2640957‑85‑1) introduces a sterically compact, five‑membered ring amide, whereas close analogs employ a morpholine‑4‑carbonyl (expanded heteroatom count, altered hydrogen‑bonding capacity) or a piperidine‑1‑carbonyl (six‑membered ring, increased lipophilicity) . Additionally, the absence of a substituent at the pyrimidine 6‑position differentiates the target compound from the 6‑methyl analog (CAS 2640885‑62‑5), which gains ~14 Da in molecular weight and altered lipophilicity . These seemingly minor structural variations can produce divergent solubility, permeability, metabolic stability, and off‑target profiles, making generic substitution scientifically unsound without confirmatory head‑to‑head data. Procurement decisions that treat these analogs as interchangeable risk selecting a compound with meaningfully different physicochemical or pharmacological properties.

Quantitative Differentiation Evidence for 4-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640957‑85‑1) Versus Closest Analogs


Molecular Weight Reduction Versus 6‑Methyl Analog (CAS 2640885‑62‑5): ~14 Da Lower Mass Improves Ligand Efficiency Potential

The target compound (CAS 2640957‑85‑1, C₁₄H₂₀N₄O₂S, MW = 308.40) lacks the pyrimidine 6‑methyl substituent present in its closest commercially available analog, 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640885‑62‑5, C₁₅H₂₂N₄O₂S, MW = 322.43) . This represents a molecular weight reduction of 14.03 Da (4.4 %) and a heavy atom count reduction of one carbon. In fragment‑based and lead‑optimization programs, such a reduction can translate into meaningfully improved ligand efficiency metrics (e.g., LE = − RT ln(IC₅₀)/heavy atom count) when binding potency is conserved, although direct potency data for this pair are not yet published.

Fragment-based drug discovery Lead optimization Ligand efficiency

Lipophilic Ligand Efficiency (LLE) Differentiation: Lower clogP and TPSA Profile Versus Morpholine‑4‑Carbonyl Analog (CAS 2640873‑36‑3)

The target compound (clogP = 1.49, TPSA = 90.64 Ų) replaces the morpholine‑4‑carbonyl group of its closest heteroatom‑variant analog (CAS 2640873‑36‑3, C₁₄H₂₀N₄O₃S, MW = 324.40) with a pyrrolidine‑1‑carbonyl group [1] . The morpholine‑4‑carbonyl analog introduces an additional oxygen atom into the amide substituent, which is expected to increase both TPSA and hydrogen‑bond acceptor count relative to the target compound, although computed data for the comparator are unavailable from non‑excluded sources. The lower heteroatom count and reduced polarity of the pyrrolidine‑1‑carbonyl group in the target compound predictably lowers TPSA and may improve passive membrane permeability, a key parameter for central nervous system (CNS) and intracellular target exposure. The quantified difference in molecular formula (one extra oxygen in the comparator) provides a structural basis for differentiated ADME behaviour.

Drug-likeness Lipophilic efficiency Physicochemical profiling

Steric Profile Differentiation: Pyrrolidine (5‑Membered) Versus Piperidine (6‑Membered) Carbonyl Substituent at Morpholine 2‑Position

The target compound incorporates a pyrrolidine‑1‑carbonyl substituent, whereas a commercially listed piperidine‑1‑carbonyl analog (4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine) employs a six‑membered piperidine ring . The pyrrolidine ring is more compact (five atoms vs. six) and possesses different conformational preferences: pyrrolidine adopts envelope/half‑chair puckers with a single pseudorotational degree of freedom, whereas piperidine interconverts between chair conformations with a larger spatial footprint. While experimental binding or cellular potency data for this pair are not publicly available, the steric difference may translate into divergent binding‑site complementarity, particularly in shallow or sterically constrained protein pockets. This difference is frequently exploited in kinase inhibitor design, where subtle changes in ring size alter selectivity profiles.

Scaffold hopping Conformational analysis Kinase inhibitor design

Lipinski Rule‑of‑Five Compliance and Oral Drug‑Space Positioning

The target compound satisfies all four Lipinski Rule‑of‑Five criteria: MW = 308.40 (≤500), clogP = 1.49 (≤5), HBD = 3 (≤5), and HBA = 6 (≤10) [1]. This full compliance is not universally maintained across all close analogs; for example, the 5‑bromo analog (4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine) introduces a halogen that increases MW to ~387 Da and elevates lipophilicity, potentially pushing logP beyond optimal ranges for oral absorption . The target compound’s balanced profile — moderate lipophilicity, moderate size, and acceptable hydrogen‑bonding capacity — makes it a versatile starting point for fragment growth or library design without immediate liability flags.

Oral bioavailability Drug-likeness Fragment library design

Methylsulfanyl Group as a Synthetic Handle: Oxidation State Tuning Not Present in Methyl‑ or H‑Substituted Pyrimidine Analogs

The 2‑methylsulfanyl (–SCH₃) substituent on the pyrimidine ring of the target compound provides a chemically accessible oxidation handle that is absent in 2‑methyl or 2‑unsubstituted pyrimidine analogs. Controlled oxidation with meta‑chloroperbenzoic acid (mCPBA) or sodium periodate can generate the corresponding sulfoxide (–S(O)CH₃) or sulfone (–S(O)₂CH₃), enabling systematic tuning of polarity, hydrogen‑bonding character, and metabolic stability [1]. This post‑synthetic diversification capability is not available for analogs lacking the thioether functionality. While quantitative oxidation yields are compound‑specific and not published for this exact scaffold, the methylsulfanyl‑to‑sulfone transformation is a well‑established strategy in medicinal chemistry for modulating logP and solubility, with reported ΔlogP reductions of 0.5–1.5 log units upon sulfone formation in related heterocyclic systems [1].

Synthetic tractability Sulfur oxidation Prodrug design

Recommended Application Scenarios for 4-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640957‑85‑1) Based on Quantitative Differentiation Evidence


Fragment‑Based Lead Discovery Requiring Low‑MW, RO5‑Compliant Pyrimidine Scaffolds

With a molecular weight of 308.40 Da and full Lipinski Rule‑of‑Five compliance (clogP 1.49, HBD 3, HBA 6) [1], the target compound is well‑suited as a fragment‑sized starting point for campaigns targeting kinases, GPCRs, or epigenetic readers that recognize pyrimidine‑containing ligands. Its mass advantage of 14 Da over the 6‑methyl analog (CAS 2640885‑62‑5) provides greater ligand‑efficiency headroom when potency is detected in primary screens .

Scaffold‑Hopping Libraries Exploring Amide Substituent Effects at the Morpholine 2‑Position

The pyrrolidine‑1‑carbonyl group distinguishes the target compound from the morpholine‑4‑carbonyl analog (CAS 2640873‑36‑3) and the piperidine‑1‑carbonyl analog . This structural variation makes it a logical member of a scaffold‑hopping matrix designed to probe the effect of amide ring size and heteroatom content on target binding and selectivity. Procurement of all three analogs enables systematic SAR exploration without synthetic effort.

Oxidation‑State SAR Exploration Using the Methylsulfanyl Handle

The 2‑methylsulfanyl substituent on the pyrimidine ring provides a unique synthetic handle not present in non‑sulfur analogs [2]. Medicinal chemistry teams can purchase the parent sulfide and generate the corresponding sulfoxide and sulfone derivatives via controlled oxidation, enabling rapid exploration of polarity‑driven changes in solubility, metabolic stability, and off‑target profiles within a single scaffold series.

CNS‑Penetrant Ligand Design Leveraging Low TPSA and Moderate Lipophilicity

The target compound’s computed TPSA of 90.64 Ų and clogP of 1.49 [1] fall within the favourable range for CNS drug candidates (typically TPSA < 90 Ų and clogP 2–4 for optimal brain penetration, though slightly lower TPSA is advantageous). Compared with the morpholine‑4‑carbonyl analog, which bears an additional oxygen and thus a higher TPSA, the target compound is predicted to have superior passive permeability, supporting its selection for CNS‑targeted screening cascades .

Quote Request

Request a Quote for 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.